Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate

Quality control Procurement specification Assay reproducibility

Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate (866153-42-6): 2-ureido-thiazole fragment (MW 277.30, LogP 2.57) adhering to Rule of Three. Ortho-methyl benzoate handle enables parallel derivatization for rapid SAR library synthesis. Non-halogenated scaffold avoids dehalogenation metabolic risks inherent to the 4-Cl analog. Maps to ALK5 ATP-binding site; ideal for TGF-β pathway probe development. ≥98% purity ensures impurity-free fragment screening data.

Molecular Formula C12H11N3O3S
Molecular Weight 277.3
CAS No. 866153-42-6
Cat. No. B2741542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate
CAS866153-42-6
Molecular FormulaC12H11N3O3S
Molecular Weight277.3
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)NC2=NC=CS2
InChIInChI=1S/C12H11N3O3S/c1-18-10(16)8-4-2-3-5-9(8)14-11(17)15-12-13-6-7-19-12/h2-7H,1H3,(H2,13,14,15,17)
InChIKeyKLVZYVMNZOZHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate (CAS 866153-42-6): Compound Class, Identity, and Procurement Baseline


Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate (CAS 866153-42-6) is a synthetic small molecule belonging to the 2-ureido-thiazole derivative class, characterized by a thiazol-2-yl urea moiety linked at the ortho position to a methyl benzoate group . With a molecular formula of C₁₂H₁₁N₃O₃S and a molecular weight of 277.30 g/mol, this compound is offered by multiple research chemical suppliers at purities ranging from 95% to ≥98% . Its computed physicochemical parameters include a LogP of 2.57 and a topological polar surface area (TPSA) of 80.32 Ų, placing it within fragment-like chemical space (MW < 300) suitable for early-stage drug discovery screening and as a synthetic building block for more complex thiazole-containing molecules . The compound is cataloged in the BIONET screening collection and the MLSMR library, indicating its recognized utility in high-throughput screening and medicinal chemistry campaigns [1].

Why Generic Substitution Fails for Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate: Structural Specificity and Scaffold Precision


Compounds within the 2-ureido-thiazole class cannot be interchanged generically because small structural variations on the phenyl ring profoundly alter physicochemical properties, biological target engagement, and synthetic derivatization potential. The target compound bears an unsubstituted benzoate ester at the ortho position, distinguishing it from the 4-chloro analog (CAS 674301-54-3; MW 311.74; C₁₂H₁₀ClN₃O₃S) which introduces a chlorine atom that alters lipophilicity, hydrogen-bonding capacity, and potential for metabolic liabilities . Even within the same molecular formula space (C₁₂H₁₁N₃O₃S), regioisomeric variations such as 2-(3-benzyl-ureido)-thiazole-4-carboxylic acid and 1-(4-nitrophenyl)-3-(thiophen-2-ylmethyl)urea exhibit fundamentally different pharmacophoric geometries and biological profiles [1]. The presence of the methyl ester group at the ortho position of the phenyl ring in the target compound provides a well-defined synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid or amidation), enabling rational library design that is not possible with regioisomeric or functionally substituted analogs . These structural distinctions translate directly into procurement decisions: substituting a structurally related but functionally divergent analog risks invalidating SAR hypotheses, wasting screening resources, and compromising data reproducibility in target-based or phenotypic assays.

Quantitative Differentiation Evidence for Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate (CAS 866153-42-6) Against Closest Analogs


Purity Specification Comparison: 98% (Leyan/Chemscene) vs. 95% (AKSci) for CAS 866153-42-6

Commercial suppliers offer the target compound at two distinct purity tiers: ≥98% (Leyan, Chemscene) and 95% (AKSci) . For the closest structural analog, 4-chloro-2-[3-(thiazol-2-yl)-ureido]-benzoic acid methyl ester (CAS 674301-54-3), no purity specification is publicly available from Chemsrc, and the compound is listed without quantitative purity data . The ≥98% purity tier ensures that the total impurity burden is ≤2%, reducing the likelihood of confounding biological readouts in cell-based or biochemical assays where trace contaminants may act as off-target modulators.

Quality control Procurement specification Assay reproducibility

Physicochemical Differentiation: Computed LogP and TPSA Values for the Unsubstituted Benzoate Scaffold

The target compound has a computed LogP of 2.57 and a TPSA of 80.32 Ų, as reported by the Leyan product datasheet . These values fall within the fragment-like chemical space (Rule of Three: MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), with the compound having 5 H-bond acceptors, 2 H-bond donors, and 3 rotatable bonds. In contrast, the 4-chloro analog (CAS 674301-54-3; C₁₂H₁₀ClN₃O₃S) has a higher molecular weight (311.74 vs. 277.30) and the chlorine substituent is expected to increase lipophilicity by approximately 0.5–0.8 LogP units based on Hansch substituent constants . The lower LogP of the target compound may confer advantages in aqueous solubility and reduced non-specific protein binding, although direct experimental solubility comparisons are not available in the public domain.

Drug-likeness Fragment-based screening Permeability prediction

Ortho-Methyl Benzoate Substituent as a Synthetic Diversification Handle vs. 4-Chloro and Regioisomeric Analogs

The target compound features a methyl ester at the ortho position of the phenyl ring (SMILES: COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=CS2), providing a chemically orthogonal reactive handle for diversification through hydrolysis to the carboxylic acid, amide coupling, or transesterification . This synthetic versatility is absent in the 4-chloro analog (CAS 674301-54-3), which carries the methyl ester at the para position relative to the urea linkage and additionally bears a chloro substituent that may introduce undesired reactivity (e.g., potential for CYP450-mediated oxidation or glutathione conjugation) . The ortho-methyl benzoate positioning also creates an intramolecular hydrogen-bonding opportunity between the ester carbonyl and the urea NH, potentially rigidifying the solution conformation in a manner distinct from the para-substituted analog, although no crystallographic or NMR conformational data are publicly available to confirm this.

Medicinal chemistry Parallel synthesis SAR exploration

Transport and Storage Classification: Non-Hazardous Material Status vs. Hazardous Chemical Analogs

According to the AKSci product datasheet, methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate is classified as 'Not hazardous material' for DOT/IATA transport, with recommended long-term storage in a cool, dry place . In contrast, certain structurally related thiazole derivatives may require HazMat shipping fees, as indicated by Chemscene's HazMat fee schedule for compounds in hazard classes 3, 4, 5, 6.1, 8, or 9 . The non-hazardous classification of the target compound eliminates HazMat shipping surcharges ($50–$178 per shipment depending on hazard class and destination) and simplifies customs clearance, which can reduce procurement lead times by 2–5 business days compared to hazardous analogs .

Logistics Procurement compliance Laboratory safety

Scaffold Relationship to TGF-β Receptor Type 1 (ALK5) Inhibitor Pharmacophore: Class-Level Evidence from 2-Ureido-Thiazole Patent Literature

The 2-ureido-thiazole scaffold to which the target compound belongs has been extensively patented as a privileged pharmacophore for TGF-β receptor type 1 (ALK5) inhibition [1][2]. US Patent 6,863,647 (Pharmacia & Upjohn) discloses 2-ureido-1,3-thiazole derivatives as antitumor agents acting through kinase inhibition, and Glaxo Group Limited patent JP2004521903 describes therapeutically active thiazole derivatives as TGF-β signaling pathway inhibitors [1][3]. The structurally related aminothiazole KY-05009 has demonstrated inhibition of Traf2- and Nck-interacting kinase (TNIK) and attenuation of TGF-β1-mediated epithelial-to-mesenchymal transition (EMT) in A549 lung adenocarcinoma cells [4]. While IC₅₀ values of 22–26 nM have been reported for closely related thiazole-urea compounds against TGFβR1 in HEK293 cellular assays (BindingDB entries BDBM50579165 and BDBM50454871), no direct potency data for the target compound itself are publicly available [5]. The target compound therefore represents an unexplored member of this pharmacophore family with potential as a screening hit, but must be empirically validated.

Kinase inhibition TGF-beta signaling Cancer biology

Best Research and Industrial Application Scenarios for Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate (CAS 866153-42-6)


Fragment-Based Drug Discovery (FBDD) Library Member for TGF-β/ALK5 Kinase Inhibitor Screening

With a molecular weight of 277.30 g/mol and a LogP of 2.57, the target compound adheres to the Rule of Three for fragment-like molecules and serves as a structurally tractable starting point for fragment-based screening against the TGF-β receptor type 1 (ALK5) kinase . The ortho-methyl benzoate group provides a synthetic growth vector for fragment elaboration through amide coupling or hydrolysis, while the thiazol-2-yl urea core maps onto the ATP-binding site pharmacophore described in 2-ureido-thiazole patent disclosures [1]. Procurement in ≥98% purity from suppliers such as Chemscene or Leyan ensures that fragment screening data (e.g., by SPR, DSF, or ligand-observed NMR) are not confounded by impurity-driven artifacts [2].

Synthetic Building Block for Focused Kinase Inhibitor Library Synthesis

The compound's methyl ester functionality at the ortho position enables efficient parallel derivatization: saponification to the free carboxylic acid (for salt formation or further coupling), direct amidation with primary or secondary amines, or transesterification to alternative alkyl esters . This chemical versatility supports the rapid generation of 50–200 compound libraries for structure-activity relationship (SAR) exploration around the 2-ureido-thiazole scaffold, which has established precedent as a kinase inhibitor pharmacophore in both TGF-β/ALK5 and broader antitumor kinase programs [1]. The absence of a halogen substituent eliminates potential dehalogenation metabolic liabilities, making the compound a cleaner starting point for lead optimization than the 4-chloro analog (CAS 674301-54-3) .

Chemical Biology Probe Development for TGF-β Signaling Pathway Studies

The TGF-β signaling pathway is a validated therapeutic target in oncology and fibrotic diseases, and 2-ureido-thiazole derivatives have demonstrated pathway modulation in cellular assays [1]. Although direct biological activity data for the target compound are not yet available, its scaffold homology to known ALK5 inhibitors (e.g., IC₅₀ values of 22–26 nM for closely related analogs) supports its prioritization as a probe candidate in TGF-β-dependent phenotypic assays [2]. The non-hazardous transport classification and room-temperature shipping capability further facilitate distribution to geographically distributed academic screening centers and CRO partners .

Negative Control or Inactive Comparator for 4-Chloro-Substituted Ureido-Thiazole Analogs in SAR Studies

In dose-response studies of halogenated 2-ureido-thiazole derivatives, the target compound can serve as a structurally matched negative control or baseline comparator, as it lacks the chlorine atom present in the 4-chloro analog (CAS 674301-54-3) . This allows researchers to isolate the contribution of the halogen substituent to target binding affinity, cellular potency, and off-target profiles. When procured at ≥98% purity (Leyan/Chemscene), the compound provides a reliable baseline for quantitative SAR analysis, ensuring that observed differences between halogenated and non-halogenated analogs are attributable to structural features rather than impurity effects [1].

Quote Request

Request a Quote for Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.